Methyl 2-formyl-4-nitrobenzoate

Catalog No.
S14519461
CAS No.
M.F
C9H7NO5
M. Wt
209.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-4-nitrobenzoate

Product Name

Methyl 2-formyl-4-nitrobenzoate

IUPAC Name

methyl 2-formyl-4-nitrobenzoate

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3

InChI Key

KIXNDHUWEJNKTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O

Methyl 2-formyl-4-nitrobenzoate (CAS 2167295-61-4) is a highly versatile, tri-functionalized aromatic building block featuring orthogonal reactive sites: a methyl ester, an aldehyde, and a nitro group. This specific substitution pattern makes it an invaluable precursor for the construction of complex nitrogen-containing heterocycles, such as phthalazines and isoindolinones, which are frequently utilized in advanced therapeutic modalities including targeted protein degraders (PROTACs/molecular glues) and novel antibacterial agents [REFS-1, REFS-2]. By offering a pre-installed formyl group alongside a protected carboxylic acid, this compound allows chemists to execute selective condensations, reductive aminations, or olefinations without the competing side reactions or solubility limitations typically associated with free benzoic acids.

Research Fit

Verify that product specifications match your intended assay or formulation requirements.
Review available application data and supplier batch information before procurement.

Attempting to substitute Methyl 2-formyl-4-nitrobenzoate with its closest analogs introduces significant process bottlenecks and yield penalties. Utilizing the free acid (2-formyl-4-nitrobenzoic acid) severely limits solubility in standard aprotic solvents (DCM, THF) and can interfere with base-sensitive or nucleophilic reaction steps, often necessitating an additional esterification step. Conversely, utilizing upstream precursors such as methyl 4-nitro-2-vinylbenzoate forces manufacturers to perform hazardous ozonolysis at cryogenic temperatures (-40 °C) with toxic quenching agents like dimethyl sulfide [1]. Similarly, starting from methyl 2-(bromomethyl)-4-nitrobenzoate requires an intermediate oxidation step (e.g., using NMO) that typically caps at ~70% yield, introducing unnecessary step-losses and purification burdens [2]. Procuring the pre-formed formyl ester bypasses these hazardous, low-yielding transformations.

Substitution Risk

Identity Similar CAS or name may not indicate functional equivalence. Confirm structural and purity consistency.
Matrix Formulation or matrix effects can alter performance; direct substitution requires verification.

Cryogenic Ozonolysis Elimination

The synthesis of the formyl moiety from upstream alkene precursors is notoriously challenging at scale. Converting methyl 4-nitro-2-vinylbenzoate to Methyl 2-formyl-4-nitrobenzoate requires ozonolysis, which must be conducted at -40 °C and quenched with dimethyl sulfide [1]. Procuring Methyl 2-formyl-4-nitrobenzoate directly eliminates this entire synthetic step, completely bypassing the need for specialized cryogenic reactors and the handling of hazardous ozone gas.

Evidence DimensionProcess conditions and equipment requirements
Target Compound DataMethyl 2-formyl-4-nitrobenzoate (Procured directly: 0 steps, ambient handling)
Comparator Or BaselineMethyl 4-nitro-2-vinylbenzoate (Requires -40 °C ozonolysis and dimethyl sulfide quench)
Quantified Difference100% elimination of cryogenic (-40 °C) and ozonolysis equipment requirements
ConditionsScale-up synthesis of imidazopyrazine antibacterial precursors

Bypassing cryogenic ozonolysis drastically reduces capital equipment requirements and safety risks during manufacturing scale-up.

Yield Gains from Step Reduction

When synthesizing complex heterocycles like phthalazinones, the oxidation state of the ortho-substituent is critical. Starting from the upstream precursor methyl 2-bromomethyl-4-nitrobenzoate requires an oxidation step using N-methylmorpholine oxide (NMO), which yields the target formyl compound at only 70.2% [1]. By procuring Methyl 2-formyl-4-nitrobenzoate directly, chemists bypass this ~30% yield loss and the associated silica gel purification step, allowing immediate progression to high-yielding downstream reactions such as selective hydrolysis (91.9% yield) or direct hydrazine condensation [1].

Evidence DimensionSynthetic yield and step count
Target Compound DataMethyl 2-formyl-4-nitrobenzoate (Directly available for downstream coupling)
Comparator Or BaselineMethyl 2-bromomethyl-4-nitrobenzoate (Requires NMO oxidation with 70.2% yield)
Quantified DifferenceAvoidance of a 29.8% yield loss and elimination of one oxidation/purification step
ConditionsSynthesis of 3-((6-aminomethyl)-1-oxophthalazin-2(1H)-yl)piperidine-2,6-dione intermediates

Procuring the advanced aldehyde intermediate maximizes overall throughput and eliminates the material waste associated with intermediate oxidation and purification.

Orthogonal Reactivity and Solvent Compatibility

The methyl ester functionality in Methyl 2-formyl-4-nitrobenzoate provides critical solubility in standard aprotic organic solvents (such as DCM and THF), which is essential for homogeneous reaction conditions during aldehyde-selective transformations. In contrast, the free acid analog (2-formyl-4-nitrobenzoic acid) exhibits poor aprotic solubility and its acidic proton can quench nucleophiles or interfere with base-catalyzed condensations. The ester protection allows the formyl group to be cleanly reacted or the ester to be selectively hydrolyzed (e.g., with LiOH in THF/water to yield the acid in 91.9%) without cross-reactivity [1].

Evidence DimensionSolvent compatibility and orthogonal functionalization
Target Compound DataMethyl 2-formyl-4-nitrobenzoate (Soluble in DCM/THF; ester protects against nucleophilic quenching)
Comparator Or Baseline2-formyl-4-nitrobenzoic acid (Poor aprotic solubility; reactive acidic proton)
Quantified DifferenceEnables >90% yield in selective orthogonal deprotections (e.g., 91.9% yield for ester hydrolysis) without prior protection steps
ConditionsBase-mediated hydrolysis (LiOH, THF/Water) and general nucleophilic additions

The protected ester form ensures homogeneous reactions in standard organic workflows, preventing the side reactions and low conversions typical of multi-functional free acids.

Phthalazinone-Based PROTAC Synthesis

Methyl 2-formyl-4-nitrobenzoate is an ideal starting material for the assembly of phthalazinone cores used in molecular glues and PROTACs (e.g., GSPT1 degraders). The ortho-relationship of the ester and formyl groups allows for efficient condensation with hydrazines to form the bicyclic system, while the nitro group serves as a reliable handle for subsequent reduction to an aniline, enabling the attachment of E3 ligase ligands like lenalidomide derivatives [1].

Imidazopyrazine Antibacterial Development

In the synthesis of advanced antibiotics targeting resistant strains like Acinetobacter baumannii, this compound provides the necessary functional group density to build complex side chains. The formyl group can be utilized for precise carbon-carbon or carbon-nitrogen bond formations, avoiding the cryogenic ozonolysis steps that would otherwise be required if starting from vinyl-substituted benzoic acids [2].

Orthogonal Library Synthesis for Drug Discovery

Because it contains three distinct, orthogonally addressable functional groups (ester, aldehyde, nitro), this compound is highly suited for combinatorial library synthesis. Chemists can selectively perform reductive aminations on the aldehyde, hydrolyze and amidate the ester, and reduce/functionalize the nitro group in a sequential manner without requiring intermediate reprotection steps, accelerating hit-to-lead optimization [REFS-1, REFS-2].

Application Fit

Application
Selection Property
Validation Focus
General research use
Purity / grade appropriateness
Batch-specific COA review
Assay or synthesis workflow
Method compatibility
Solubility and stability under conditions

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

209.03242232 g/mol

Monoisotopic Mass

209.03242232 g/mol

Heavy Atom Count

15

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